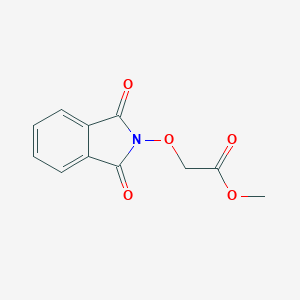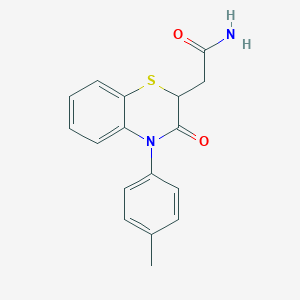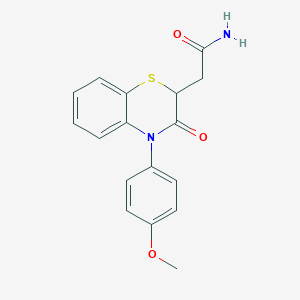![molecular formula C9H18N4S B186867 1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione CAS No. 112919-47-8](/img/structure/B186867.png)
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione, commonly known as TST, is a heterocyclic compound with a spirocyclic structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TST is a promising candidate for drug discovery, as it exhibits a wide range of biological activities and can be easily synthesized.
作用機序
The exact mechanism of action of TST is not fully understood. However, it is believed that TST exerts its biological activity by interacting with various enzymes and proteins. TST has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TST has also been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
生化学的および生理学的効果
TST has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. TST has also been shown to exhibit anti-inflammatory activity, which can help reduce inflammation in the body. In addition, TST has been shown to exhibit antitumor activity, which can help prevent the growth and spread of cancer cells.
実験室実験の利点と制限
TST has several advantages for use in lab experiments. It can be easily synthesized using simple and inexpensive starting materials. TST also exhibits a wide range of biological activities, which makes it a promising candidate for drug discovery. However, TST also has some limitations. It is relatively unstable and can decompose under certain conditions. In addition, TST can exhibit toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on TST. One area of research is the development of TST-based metal complexes for use in materials science. These complexes have the potential to be used as catalysts for various chemical reactions. Another area of research is the development of TST-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Finally, further studies are needed to fully understand the mechanism of action of TST and its potential applications in various fields.
合成法
TST can be synthesized by a variety of methods, including the reaction of thiosemicarbazide with a ketone or aldehyde, followed by cyclization with formaldehyde. The reaction conditions can be optimized to obtain a high yield of TST. Other methods include the reaction of thiosemicarbazide with a dihaloalkane and the reaction of thiosemicarbazide with an isocyanate.
科学的研究の応用
TST has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities. TST has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. In addition, TST has been studied for its potential use in materials science, as it can be used as a ligand for metal complexes.
特性
CAS番号 |
112919-47-8 |
|---|---|
製品名 |
1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione |
分子式 |
C9H18N4S |
分子量 |
214.33 g/mol |
IUPAC名 |
1,2,4,5-tetrazaspiro[5.7]tridecane-3-thione |
InChI |
InChI=1S/C9H18N4S/c14-8-10-12-9(13-11-8)6-4-2-1-3-5-7-9/h12-13H,1-7H2,(H2,10,11,14) |
InChIキー |
PXSOVNBCEHOJAT-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
正規SMILES |
C1CCCC2(CCC1)NNC(=S)NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



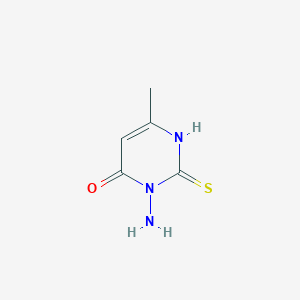
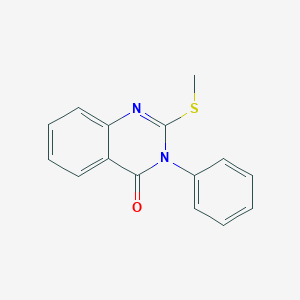
![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)
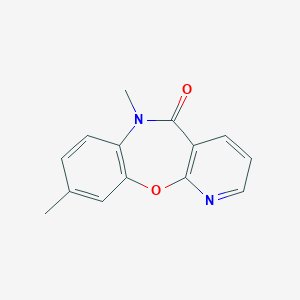
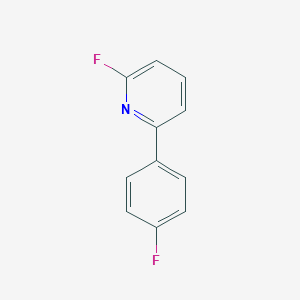
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)
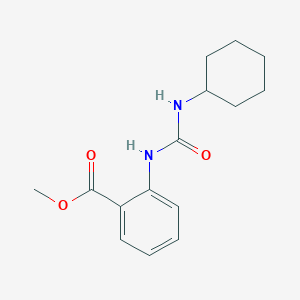
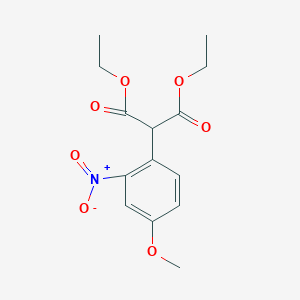
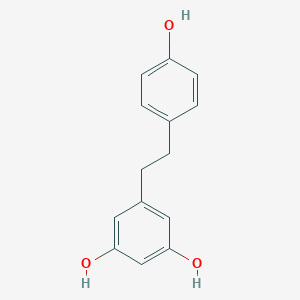
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
